molecular formula C18H19NO3 B4557009 ethyl 4-methyl-3-[(phenylacetyl)amino]benzoate

ethyl 4-methyl-3-[(phenylacetyl)amino]benzoate

Cat. No.: B4557009
M. Wt: 297.3 g/mol
InChI Key: DSVMCEQZOJAGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-3-[(phenylacetyl)amino]benzoate is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.13649347 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Presence and Effects

  • Parabens and Environmental Impact : Parabens, including ethyl paraben derivatives, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Research has shown that despite wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface waters and sediments due to their continuous introduction into the environment. These compounds, due to their phenolic structure, can react with free chlorine to form chlorinated by-products, raising concerns about their stability, persistence, and potential toxicity in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).

Medical and Therapeutic Applications

  • Urea Cycle Disorders Treatment : An application of sodium benzoate, a related compound, illustrates its use in alternative pathway therapy for urea cycle disorders. This approach involves long-term use of oral sodium phenylbutyrate and arginine supplements, depending on the specific enzyme deficiency, demonstrating its utility in decreasing mortality and morbidity associated with these disorders (Batshaw, MacArthur, & Tuchman, 2001).

  • Ammonia Scavengers in Liver Disease : The use of ammonia-scavenging drugs like benzoate and phenylacetate illustrates the modulation of hepatic nitrogen metabolism by providing alternative pathways for nitrogen disposal. These compounds have been advocated in treating acute liver failure and cirrhosis to reduce hyperammonemic-induced hepatic encephalopathy, indicating their potential applications beyond urea cycle disorders (de las Heras, Aldámiz-Echevarría, Martínez‐Chantar, & Delgado, 2017).

Biopolymer Research

  • Biopolymer Modification and Applications : Research on hyaluronan derivatives, obtained by chemical modification such as partial or total esterification, shows promise for various clinical applications due to their unique biological properties. These materials, including ethyl and benzyl hyaluronan esters, demonstrate varied physico-chemical properties and biocompatibility, making them suitable for a range of biomedical applications (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

Properties

IUPAC Name

ethyl 4-methyl-3-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-22-18(21)15-10-9-13(2)16(12-15)19-17(20)11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVMCEQZOJAGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.